Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate
Description
Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate is an ester derivative featuring a 1,3-benzodioxole (piperonyl) moiety linked to a hydroxy-substituted acetic acid ethyl ester. The compound is hypothesized to arise from reactions involving 1,3-benzodioxole-containing precursors and ethyl acetoacetate or related intermediates under basic conditions, similar to the synthesis of cyclohexenone derivatives via Michael addition and cyclization . The hydroxyl group on the acetate chain likely enhances its polarity and reactivity compared to non-hydroxylated analogs.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H12O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10,12H,2,6H2,1H3 |
InChI Key |
JAEFJAMYIRDNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Zinc Activation : Metallic zinc is activated by treatment with dilute hydrochloric acid to remove surface oxides.
-
Enolate Formation : Ethyl bromoacetate reacts with zinc to form a zinc enolate intermediate.
-
Aldehyde Addition : The enolate attacks the carbonyl carbon of piperonal, forming a β-hydroxy ester after aqueous workup.
The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere at reflux temperatures (60–80°C). Yields for analogous Reformatsky reactions range from 50% to 70%, depending on the purity of starting materials and reaction optimization.
Advantages and Limitations
-
Advantages : Single-step synthesis, high atom economy, and compatibility with moisture-sensitive aldehydes.
-
Limitations : Requires strict anhydrous conditions and generates stoichiometric zinc waste.
Grignard Addition to Ethyl Glyoxylate
This method leverages the nucleophilic addition of a benzodioxolyl Grignard reagent to ethyl glyoxylate, followed by protonation to yield the target compound.
Synthetic Pathway
-
Grignard Reagent Preparation : 5-Bromo-1,3-benzodioxole is treated with magnesium in dry diethyl ether to form the corresponding Grignard reagent.
-
Nucleophilic Attack : The Grignard reagent reacts with ethyl glyoxylate, forming a secondary alkoxide intermediate.
-
Acidic Workup : Quenching with aqueous ammonium chloride yields the hydroxy ester.
Key Considerations
Comparative Analysis
| Parameter | Reformatsky Reaction | Grignard Addition |
|---|---|---|
| Steps | 1 | 2 |
| Moisture Sensitivity | High | Moderate |
| Byproduct Management | Zinc waste | Magnesium salts |
Cyanohydrin Hydrolysis and Esterification
This two-step approach involves cyanohydrin formation followed by esterification, offering flexibility in intermediate purification.
Stepwise Procedure
-
Cyanohydrin Synthesis : Piperonal reacts with hydrogen cyanide (HCN) in the presence of a catalytic base (e.g., KCN) to form 1,3-benzodioxol-5-yl-cyanohydrin.
-
Acid Hydrolysis : The cyanohydrin is hydrolyzed under acidic conditions (e.g., HCl/H₂SO₄) to yield 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetic acid.
-
Esterification : The carboxylic acid is treated with ethanol under Fischer esterification conditions (H₂SO₄ catalyst, reflux).
Challenges and Optimizations
-
Cyanide Handling : Requires strict safety protocols due to HCN toxicity.
-
Esterification Efficiency : Acid-catalyzed esterification typically achieves 70–85% conversion.
Comparative Efficiency of Methods
The table below summarizes key metrics for each synthesis route:
| Method | Steps | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Reformatsky Reaction | 1 | 50–70 | Moderate | Zinc waste disposal |
| Grignard Addition | 2 | 60–75 | High | Pyrophoric reagents |
| Cyanohydrin/Esterification | 3 | 70–85 | Low | HCN toxicity |
| Aldol/Reduction | 2 | 40–50 | Moderate | Reduction selectivity |
Chemical Reactions Analysis
2.1. Hydrolysis
Ester hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid:
This reaction is analogous to ester hydrolysis mechanisms observed in similar compounds .
2.2. Nucleophilic Substitution
The benzodioxole oxygen can participate in nucleophilic displacement reactions. For example, treatment with amines or hydrazines may yield amide or hydrazone derivatives, as seen in pyrazole synthesis pathways .
Physical and Spectral Data
Ethyl (1,3-benzodioxol-5-yloxy)acetate ( ):
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| SMILES | CCOC(=O)COC1=CC2=C(C=C1)OCO2 |
| InChIKey | NCFWMXNFMBSDKS-UHFFFAOYSA-N |
| IR (KBr) | Peaks at ~1,739 cm⁻¹ (C=O) |
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research has indicated that compounds derived from the benzodioxole structure exhibit anticancer activity. Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate can serve as an intermediate in synthesizing novel anticancer agents. Its structural characteristics allow for modifications that enhance biological activity against specific cancer types .
2. Neuropharmacology
The compound's derivatives have shown promise in neuropharmacological studies. For instance, it can be utilized to develop AMPA receptor antagonists, which are crucial in treating neurological disorders such as epilepsy and anxiety . The ability to modify the ethyl ester group may lead to improved efficacy and selectivity.
Synthesis of Biologically Active Compounds
1. Precursor for Synthesis
this compound is frequently used as a precursor in the synthesis of various biologically active molecules. Its benzodioxole moiety is a common scaffold in medicinal chemistry, allowing researchers to create compounds with enhanced pharmacological profiles. For example, it can be transformed into more complex structures through various chemical reactions, including esterification and acylation .
2. Structure-Activity Relationship Studies
The compound plays a vital role in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of new drug candidates. By altering functional groups on the benzodioxole ring or the acetate moiety, researchers can systematically evaluate how these changes affect potency and selectivity for biological targets .
Analytical Applications
1. Analytical Chemistry
this compound is also employed in analytical chemistry for method development and validation. Its unique chemical properties make it suitable for use as a standard in chromatographic techniques such as high-performance liquid chromatography (HPLC). This application is crucial for quantifying related substances and ensuring the quality of pharmaceutical products .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 2-(1,3-Benzodioxol-5-yl)acetate
- Structure : Features a 1,3-benzodioxole group attached to an ethyl acetate backbone without a hydroxyl substituent.
- Molecular Formula : C₁₁H₁₂O₄ (MW: 208.21 g/mol) .
- Synthesis: Prepared via esterification of 1,3-benzodioxole-5-acetic acid with ethanol or through catalytic coupling reactions .
- Properties : Lower polarity due to the absence of a hydroxyl group; used as a solvent or intermediate in organic synthesis.
Ethyl (E)-3-(1,3-Benzodioxol-5-yl)acrylate
- Structure : Contains a conjugated acrylate ester linked to the 1,3-benzodioxole ring.
- Molecular Formula : C₁₂H₁₂O₄ (MW: 220.22 g/mol) .
- Synthesis : Formed via aldol condensation or esterification of 1,3-benzodioxole-5-carbaldehyde with ethyl acrylate.
- Properties : The α,β-unsaturated ester enhances reactivity in Diels-Alder or Michael addition reactions.
2H-1,3-Benzodioxol-5-ylmethyl Acetate
- Structure : A methyl acetate group attached to the 1,3-benzodioxole ring.
- Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18 g/mol) .
- Synthesis: Derived from acetylation of 1,3-benzodioxole-5-methanol.
- Properties : Smaller molecular size reduces steric hindrance, favoring applications in fragrance or pharmaceutical intermediates.
Cyclohexenone Derivatives (e.g., Ethyl 4-(1,3-Benzodioxol-5-yl)-2-oxocyclohex-3-ene-1-carboxylate)
- Structure: Cyclohexenone ring fused with the 1,3-benzodioxole group and an ethyl ester.
- Molecular Formula : C₁₆H₁₆O₅ (MW: 288.29 g/mol) .
- Synthesis : Synthesized via base-catalyzed Michael addition of chalcones (1,3-benzodioxole-containing prop-2-en-1-ones) with ethyl acetoacetate, followed by cyclization .
- Properties: Rigid cyclohexenone backbone influences crystallinity and biological activity, as confirmed by single-crystal XRD and spectral analysis .
Comparative Analysis
Structural and Functional Differences
| Compound | Key Functional Groups | Polarity | Reactivity |
|---|---|---|---|
| Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate | Hydroxy, ester, benzodioxole | High | High (due to hydroxyl and ester groups) |
| Ethyl 2-(1,3-benzodioxol-5-yl)acetate | Ester, benzodioxole | Moderate | Moderate (ester hydrolysis) |
| Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate | α,β-unsaturated ester, benzodioxole | Moderate | High (conjugated system for additions) |
| Cyclohexenone derivatives | Ketone, ester, benzodioxole | Low-Moderate | Moderate (cyclohexenone ring stability) |
Biological Activity
Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antioxidant, anticancer, and antibacterial activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a benzodioxole moiety and an acetate group. The hydroxy group enhances its reactivity and solubility, making it a promising candidate for various biological applications.
1. Antioxidant Activity
The presence of the hydroxy group in this compound contributes to its potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies indicate that compounds with similar structures exhibit significant radical scavenging activities, suggesting that this compound may also possess these beneficial effects.
2. Anticancer Activity
Research has demonstrated the anticancer potential of this compound through various mechanisms:
-
Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, the IC50 values for different cell lines indicate varying degrees of sensitivity:
Cell Line IC50 (µg/mL) HeLa (Cervical) 7.44 Hep3B (Liver) 4.62 MDA-MB231 (Breast) 19.45
These results suggest that this compound could be a valuable compound in developing anticancer therapies .
3. Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Studies have indicated that derivatives of benzodioxole compounds exhibit high antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | MIC (nM) |
|---|---|
| Staphylococcus aureus | 80 |
| Escherichia coli | 90 |
| Sarcina | 110 |
These findings highlight the potential of this compound as an antibacterial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential (MMP) .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- In Vivo Studies : In animal models, the administration of this compound has been associated with reduced tumor growth rates and improved survival outcomes compared to untreated controls.
- Combination Therapies : Combining this compound with established chemotherapeutic agents has shown synergistic effects, enhancing overall therapeutic efficacy against resistant cancer cell lines .
Q & A
Basic: What are the key synthetic routes for Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate?
The compound is synthesized via a multi-step process involving aldol condensation and Michael addition. First, 1-(1,3-benzodioxol-5-yl)ethanone reacts with aryl aldehydes under basic conditions (e.g., KOH in ethanol) to form chalcone intermediates (1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones). These chalcones undergo base-catalyzed cyclization with ethyl acetoacetate, forming Michael adducts that subsequently cyclize to yield ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate derivatives . Reaction optimization focuses on solvent selection (ethanol), base concentration, and temperature control to minimize side reactions.
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD): Determines absolute configuration and bond geometries. Software like SHELXL refines crystallographic data to resolve positional disorder or thermal motion artifacts .
- ¹H-NMR and IR spectroscopy: Identifies functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and aryl proton environments.
- LCMS: Confirms molecular ion peaks and fragmentation patterns .
For example, SC-XRD analysis of related cyclohexenone derivatives revealed non-planar ring puckering, validated using Cremer-Pople parameters .
Advanced: How does the reaction mechanism proceed during cyclization?
The cyclization mechanism involves:
Michael addition: The enolate of ethyl acetoacetate attacks the α,β-unsaturated ketone of the chalcone intermediate, forming a tetrahedral adduct.
Intramolecular aldol condensation: The methyl group of the Michael adduct nucleophilically attacks the adjacent carbonyl carbon, leading to cyclohexenone ring formation.
Dehydration: Stabilizes the conjugated enone system .
Mechanistic studies use kinetic isotope effects (KIEs) and computational modeling (DFT) to probe rate-determining steps and transition states.
Advanced: How is the benzodioxole ring conformation analyzed in this compound?
The benzodioxole ring’s puckering is quantified using Cremer-Pople coordinates :
- Amplitude (q₂, q₃): Measures deviation from planarity.
- Phase angle (θ): Distinguishes envelope, twist, or boat conformers.
For example, crystallographic data from related compounds show q₂ values of 0.2–0.4 Å, indicating moderate puckering influenced by steric effects from substituents . Molecular dynamics simulations further assess conformational flexibility under varying temperatures.
Advanced: What methodologies assess the compound’s pharmacological potential?
- Brine Shrimp Lethality Test (BSLT): Evaluates cytotoxicity (e.g., LC₅₀ values < 200 ppm suggest antitumor activity) .
- LC-MS/MS: Identifies bioactive metabolites. For benzodioxolyl derivatives, terpenoid-like fragmentation patterns correlate with cytotoxicity .
- In silico docking: Predicts interactions with targets like cyclooxygenase or cytochrome P450 enzymes.
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., NMR splitting vs. X-ray symmetry) are resolved via:
Multi-technique cross-validation: Compare SC-XRD bond lengths with DFT-optimized geometries.
Variable-temperature NMR: Detects dynamic processes (e.g., ring flipping) causing averaged signals.
Crystallographic disorder modeling: Refines occupancy factors for overlapping electron densities .
For example, apparent discrepancies in carbonyl stretching frequencies (IR) may arise from crystal packing effects, resolved via polarized Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
